1-Dodecyn-3-ol, 3-methyl-, acetate
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Overview
Description
1-Dodecyn-3-ol, 3-methyl-, acetate is an organic compound with the molecular formula C15H26O2. It is a derivative of 1-dodecyn-3-ol, where the hydroxyl group is acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyn-3-ol, 3-methyl-, acetate typically involves the acetylation of 1-dodecyn-3-ol. This can be achieved through the reaction of 1-dodecyn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyn-3-ol, 3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Dodecyn-3-ol, 3-methyl-, acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-dodecyn-3-ol, 3-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Dodecyn-3-ol, 3,7,11-trimethyl-, acetate: Similar structure but with additional methyl groups.
3-Methyl-1-dodecyn-3-ol: The parent compound without the acetate group
Uniqueness
1-Dodecyn-3-ol, 3-methyl-, acetate is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields .
Properties
CAS No. |
72152-85-3 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(3R)-3-methyldodec-1-yn-3-yl] acetate |
InChI |
InChI=1S/C15H26O2/c1-5-7-8-9-10-11-12-13-15(4,6-2)17-14(3)16/h2H,5,7-13H2,1,3-4H3/t15-/m0/s1 |
InChI Key |
RPFHIWFUNZNYNJ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCC[C@](C)(C#C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC(C)(C#C)OC(=O)C |
Origin of Product |
United States |
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